
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole is a heterocyclic compound that contains a phosphorus atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole typically involves the reaction of 4-methoxyphenylphosphine with triphenylphosphine and an appropriate azide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium or copper, to facilitate the formation of the azaphosphole ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted azaphosphole compounds. These products can be further utilized in various applications, including catalysis and material science .
科学的研究の応用
2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers and influencing their reactivity. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other azaphospholes and phosphine derivatives, such as:
- 2-(4-Methoxyphenyl)-1,3,4-triphenyl-1H-1,3-azaphosphole
- 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphine
Uniqueness
What sets 2-(4-Methoxyphenyl)-1,4,5-triphenyl-1H-1,3-azaphosphole apart is its specific substitution pattern and the presence of the methoxy group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
110256-32-1 |
|---|---|
分子式 |
C28H22NOP |
分子量 |
419.5 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1,4,5-triphenyl-1,3-azaphosphole |
InChI |
InChI=1S/C28H22NOP/c1-30-25-19-17-23(18-20-25)28-29(24-15-9-4-10-16-24)26(21-11-5-2-6-12-21)27(31-28)22-13-7-3-8-14-22/h2-20H,1H3 |
InChIキー |
LPIGDYYKTCWACM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=PC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


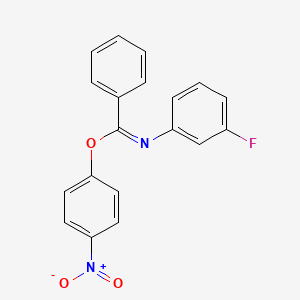

![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
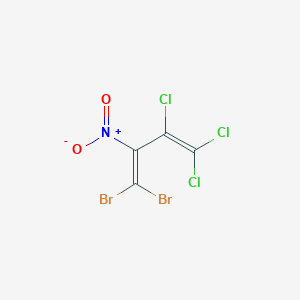
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
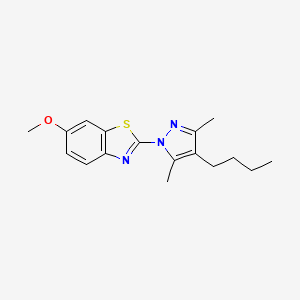
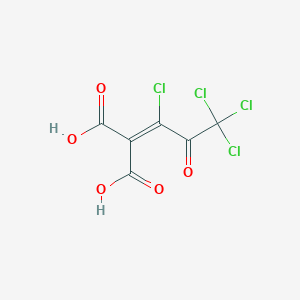

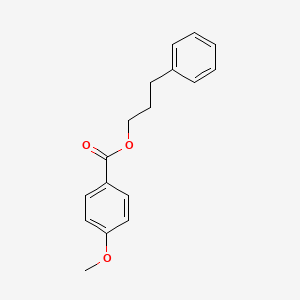


![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)

